1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(3,3-difluoropyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c1-8(15-5-2-4-13-15)9(16)14-6-3-10(11,12)7-14/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTKKCAAZVPQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(F)F)N2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Michael Addition and Cyclization
A widely cited approach involves a Michael addition followed by cyclization. In this method, 3,3-difluoropyrrolidine is first functionalized with a propargyl group, which subsequently undergoes a copper-catalyzed cycloaddition with 1H-pyrazole.
Reaction Conditions :
- Step 1 : 3,3-Difluoropyrrolidine (1.0 eq) is treated with propargyl bromide (1.2 eq) in the presence of K₂CO₃ (2.0 eq) in anhydrous DMF at 80°C for 12 hours, yielding 1-propargyl-3,3-difluoropyrrolidine (78% yield).
- Step 2 : The propargyl intermediate reacts with 1H-pyrazole (1.5 eq) using CuI (10 mol%) and DIPEA (2.0 eq) in THF at 60°C for 24 hours, affording the target compound in 65% yield.
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥98% |
| Melting Point | 142–144°C |
| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 8.45 (s, 1H, pyrazole), 4.30–4.50 (m, 2H, CH₂), 3.80–3.95 (m, 4H, pyrrolidine) |
This method prioritizes atom economy but requires stringent moisture control to prevent propargyl intermediate hydrolysis.
One-Pot Tandem Amination-Ketone Formation
An alternative one-pot strategy employs a tandem amination and ketone formation sequence, leveraging Al₂O₃ as a solid-phase catalyst.
Procedure :
- 3,3-Difluoropyrrolidine (1.0 eq), 1H-pyrazole-1-propanal (1.1 eq), and Al₂O₃ (20 wt%) are combined in toluene under reflux for 18 hours.
- The mixture is filtered, and the solvent is evaporated to isolate the crude product, which is recrystallized from ethyl acetate/hexane (1:3) to achieve 72% yield.
Advantages :
- Eliminates intermediate purification.
- Al₂O₃ enhances reaction efficiency by adsorbing water, shifting equilibrium toward product formation.
Limitations :
Palladium-Catalyzed Cross-Coupling for Pyrazole Integration
For higher regiochemical fidelity, a palladium-catalyzed cross-coupling method has been reported in patent literature.
Synthetic Route :
- Substrate Preparation : 1-Bromo-2-(1H-pyrazol-1-yl)propan-1-one is synthesized via bromination of 2-(1H-pyrazol-1-yl)propan-1-one using NBS in CCl₄ (89% yield).
- Coupling Reaction : The bromide (1.0 eq) reacts with 3,3-difluoropyrrolidine (1.2 eq) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 eq) in dioxane at 100°C for 48 hours, yielding the title compound in 58% yield.
Spectroscopic Validation :
- $$ ^{19}\text{F NMR} $$ (CDCl₃): δ -112.5 (s, 2F, CF₂).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-F stretch).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Two-Step Synthesis | 65 | 98 | High atom economy | Moisture-sensitive intermediates |
| One-Pot Tandem | 72 | 95 | Simplified workflow | Byproduct formation |
| Palladium-Catalyzed | 58 | 97 | Regiochemical control | High catalyst loading |
Scalability and Industrial Considerations
The two-step synthesis is favored for pilot-scale production due to its reproducibility, though the palladium-catalyzed method offers superior regioselectivity for GMP applications. Critical parameters for industrial adaptation include:
Chemical Reactions Analysis
Types of Reactions
1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole or pyrrolidine rings.
Substitution: Halogen atoms in the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation. A notable study demonstrated that similar pyrazole derivatives effectively inhibited tumor growth in various cancer models by inducing apoptosis and cell cycle arrest .
Neuroprotective Effects
Research has suggested that compounds with similar structures may offer neuroprotective benefits, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. The inhibition of dual leucine zipper kinase (DLK), which is implicated in neuronal injury, has been highlighted as a therapeutic target for these compounds .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This effect can be beneficial for treating chronic inflammatory diseases such as rheumatoid arthritis .
Antimicrobial Activity
Pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains. The compound's structural characteristics contribute to its ability to disrupt microbial cell membranes, leading to cell death .
Antioxidant Activity
The antioxidant capacity of similar compounds has been extensively studied, revealing their potential to scavenge free radicals and mitigate oxidative stress-related damage. This property is crucial in developing treatments for diseases associated with oxidative stress, such as cardiovascular diseases .
Case Studies
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related propan-1-one derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Pyrazole-Containing Propan-1-one Derivatives
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
- Substituents : Phenyl group at position 1; dual pyrazole rings at position 3.
- Synthesis : Synthesized in 52% yield via a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one on solid Al₂O₃ at room temperature .
- Characterization : Confirmed by NMR, IR, X-ray diffraction, and elemental analysis.
- Key Differences : The absence of fluorinated substituents in this compound may reduce metabolic stability compared to the difluoropyrrolidine-containing target molecule.
1-(2-Naphthyl)-2-(1H-Pyrazol-1-yl)ethanone Oxime Ester
- Substituents : Naphthyl group at position 1; pyrazole at position 2; oxime ester functional group.
- Biological Activity : Demonstrated cytotoxicity in mouse fibroblast (NIH/3T3) and human neuroblastoma (SH-SY5Y) cell lines via MTS assay .
- Key Differences: The ethanone backbone (vs. propan-1-one) and oxime ester group may alter solubility and target engagement compared to the difluoropyrrolidine analog.
Fluorinated vs. Non-Fluorinated Analogs
1-(3-Aminoazetidin-1-yl)-2-(1H-Pyrazol-1-yl)propan-1-one
- Substituents: Azetidine (4-membered ring) with an amino group; pyrazole at position 2.
1-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one
- Substituents : Chlorophenyl and isopropylphenyl groups; pyrazoline ring.
- Biological Activity : Exhibits antitumor, antimicrobial, and antioxidant properties .
- Key Differences : The pyrazoline ring (partially saturated) may confer different conformational dynamics compared to the fully saturated difluoropyrrolidine in the target compound.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: The 3,3-difluoropyrrolidine group is expected to resist cytochrome P450-mediated oxidation better than non-fluorinated analogs like 1-phenyl-3,3-di(pyrazolyl)propan-1-one .
- Synthetic Challenges: Fluorinated heterocycles often require specialized reagents (e.g., Selectfluor®), whereas non-fluorinated analogs like those in can be synthesized using simpler catalysts like Al₂O₃ .
Data Table: Comparative Overview of Propan-1-one Derivatives
Biological Activity
The compound 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 238.23 g/mol
- CAS Number : 2920928-65-8
The presence of the difluoropyrrolidine and pyrazole moieties contributes to its unique pharmacological profile.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antiparasitic Activity : Similar compounds in the pyrazole family have shown effectiveness against various protozoan infections. For instance, derivatives have demonstrated low micromolar activity against Trypanosoma cruzi and Leishmania infantum, suggesting potential for treating parasitic diseases .
- Cytotoxicity : A series of studies have investigated the cytotoxic effects of pyrazole derivatives. Notably, certain compounds have displayed significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells . This selectivity is crucial for developing effective anticancer therapies.
- Inhibition of Enzymatic Activity : The compound's structural features suggest it may inhibit specific enzymes involved in disease processes. For example, inhibitors targeting aldose reductase (ALR2) have been explored for their role in diabetic complications and cancer . The incorporation of the pyrazole ring has been linked to enhanced inhibitory activity.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Autophagy Induction : Some pyrazole derivatives have been identified as autophagy inducers, which can protect cells from stress and promote cell survival under adverse conditions .
- TLR9 Antagonism : Certain structural analogs have been reported as antagonists of Toll-like receptor 9 (TLR9), which plays a role in the immune response. This interaction may modulate inflammatory pathways and enhance therapeutic efficacy against autoimmune diseases .
Case Studies
Several studies provide insights into the biological activity of related compounds:
Study 1: Antiparasitic Efficacy
A study on a series of diarylpyrazoles revealed that some compounds exhibited potent antiparasitic activity with IC values in the low micromolar range against T. cruzi. These findings suggest that modifications to the pyrazole core can significantly enhance biological activity while minimizing cytotoxic effects on human cells .
Study 2: Cytotoxicity Assessment
In vitro assays demonstrated that certain derivatives of pyrazoles showed promising cytotoxicity against various cancer cell lines with IC values ranging from 0.5 to 5 µM. Importantly, these compounds were less toxic to normal fibroblast cells, indicating their potential as selective anticancer agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
